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molecular formula C15H18Cl2N2O2 B8429198 4-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-ol

4-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-ol

Cat. No. B8429198
M. Wt: 329.2 g/mol
InChI Key: JRIVSIIFSJRCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254132

Procedure details

18.8 g (0.04 mol) of 1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethyl-4-chloro-butan-2-one naphthalene-1,5-disulphonate were suspended in 100 ml of methylene chloride, and 100 ml of sodium bicarbonate solution were added. The organic phase was separated off, dried over sodium sulphate and concentrated by distilling off the solvent in vacuo. The base thus obtained was taken up in 100 ml of isopropanol, and 2 g (0.05 mol) of sodium borohydride were added in portions at 5° to 10° C. The mixture was stirred at room temperature for 15 hours and the isopropanol was then distilled off. The residue was taken up in 100 ml of methylene chloride and, after adding 100 ml of water, the mixture was stirred at room temperature for a further 15 hours. The organic phase was then separated off, washed twice with 50 ml of water each time, dried over sodium sulphate and concentrated. The oil which remained was boiled up in 100 ml of petroleum ether, whereupon crystallization occurred. 9.8 g (75% of theory) of 1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethyl-4-chloro-butan-2-ol of melting point 120°-125° C. were obtained. ##STR15##
Name
1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethyl-4-chloro-butan-2-one naphthalene-1,5-disulphonate
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(S(O)(=O)=O)C2C=CC=C(S(O)(=O)=O)C=2C=CC=1.[Cl:19][C:20]1[CH:39]=[CH:38][C:23]([O:24][CH:25]([N:33]2[CH:37]=[CH:36][N:35]=[CH:34]2)[C:26](=[O:32])[C:27]([CH3:31])([CH3:30])[CH2:28][Cl:29])=[CH:22][CH:21]=1.C(=O)(O)[O-].[Na+].[BH4-].[Na+]>C(Cl)Cl.C(O)(C)C>[Cl:19][C:20]1[CH:21]=[CH:22][C:23]([O:24][CH:25]([N:33]2[CH:37]=[CH:36][N:35]=[CH:34]2)[CH:26]([OH:32])[C:27]([CH3:30])([CH3:31])[CH2:28][Cl:29])=[CH:38][CH:39]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethyl-4-chloro-butan-2-one naphthalene-1,5-disulphonate
Quantity
18.8 g
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.ClC1=CC=C(OC(C(C(CCl)(C)C)=O)N2C=NC=C2)C=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
The base thus obtained
DISTILLATION
Type
DISTILLATION
Details
the isopropanol was then distilled off
ADDITION
Type
ADDITION
Details
after adding 100 ml of water
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for a further 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated off
WASH
Type
WASH
Details
washed twice with 50 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil which remained was boiled up in 100 ml of petroleum ether, whereupon crystallization

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=CC=C(OC(C(C(CCl)(C)C)O)N2C=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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